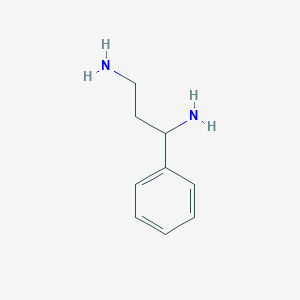

1-Phenylpropane-1,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDPCRJUQLPMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515945 | |

| Record name | 1-Phenylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4888-74-8 | |

| Record name | 1-Phenylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Phenylpropane-1,3-diamine synthesis from benzaldehyde

An In-depth Technical Guide: Strategic Synthesis of 1-Phenylpropane-1,3-diamine from Benzaldehyde

Executive Summary

1,3-Diamine scaffolds are critical structural motifs in a multitude of pharmacologically active compounds and serve as versatile building blocks in synthetic organic chemistry.[1] This guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway for producing this compound, starting from the readily available precursor, benzaldehyde. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind methodological choices, from reaction mechanisms to process optimization and safety considerations. The selected three-step sequence—encompassing a Knoevenagel condensation, an Aza-Michael addition, and a final catalytic nitrile reduction—offers a highly instructive platform for examining fundamental transformations in modern organic synthesis. Each protocol is presented as a self-validating system, complete with analytical benchmarks for intermediate and final product verification, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals.

A Foundational Overview of the Synthetic Strategy

The transformation of benzaldehyde into this compound requires the strategic formation of two new carbon-carbon bonds and the introduction of two amine functionalities at the C1 and C3 positions relative to the phenyl group. While several theoretical routes exist, the pathway detailed herein is selected for its logical progression, reliance on well-understood and scalable reaction classes, and the ability to control selectivity at each stage.

The core strategy is as follows:

-

Carbon Chain Elongation (C2 Addition): A Knoevenagel condensation between benzaldehyde and acetonitrile establishes the three-carbon propane backbone and introduces a nitrile group, which will ultimately become the C3-amine.

-

Introduction of the First Amine Group (C1 Position): An Aza-Michael addition of ammonia across the activated α,β-unsaturated double bond of the cinnamonitrile intermediate installs the first nitrogen atom, yielding a β-aminonitrile.

-

Reduction to the Target Diamine: The terminal nitrile group of the β-aminonitrile is selectively reduced to a primary amine, completing the synthesis.

This approach is advantageous as it avoids harsh reagents where possible and builds the molecular complexity in a controlled, stepwise manner.

Caption: High-level overview of the three-step synthesis.

Step 1: Knoevenagel Condensation to form Cinnamonitrile

Mechanistic Principles & Rationale

The Knoevenagel condensation is a cornerstone of C-C bond formation. It involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a base. In this initial step, the α-protons of acetonitrile (pKa ≈ 25 in DMSO) are not sufficiently acidic for deprotonation by common bases like sodium hydroxide. Therefore, a stronger base or catalytic system capable of activating the nitrile is often employed. The reaction proceeds via the formation of a nitrile-stabilized carbanion which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting β-hydroxynitrile intermediate readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated cinnamonitrile.

Detailed Experimental Protocol

-

Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add sodium amide (NaNH₂, 4.3 g, 0.11 mol) and 100 mL of anhydrous toluene under an inert nitrogen atmosphere.

-

Reagent Addition: Cool the suspension to 0°C using an ice bath. Add acetonitrile (20.5 g, 0.5 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Condensation: Re-cool the mixture to 0°C and add benzaldehyde (10.6 g, 0.1 mol) dissolved in 20 mL of anhydrous toluene dropwise over 30 minutes.

-

Reaction & Workup: Allow the reaction to warm to room temperature and then heat to reflux (approx. 110°C) for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography). Upon completion, cool the mixture to room temperature and cautiously quench by slowly adding 50 mL of 1 M hydrochloric acid (HCl).

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure cinnamonitrile.

Characterization of Intermediate 1: Cinnamonitrile

| Parameter | Expected Value |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~255 °C at atmospheric pressure |

| IR (cm⁻¹) | 2220 (C≡N stretch), 1625 (C=C stretch), 970 (trans C-H bend) |

| ¹H NMR (CDCl₃, δ) | 7.4-7.6 (m, 5H, Ar-H), 7.4 (d, 1H, J=16.7 Hz, Ar-CH=), 5.9 (d, 1H, J=16.7 Hz, =CH-CN) |

Step 2: Aza-Michael Addition to form 3-Amino-3-phenylpropanenitrile

Mechanistic Principles & Rationale

The Aza-Michael addition involves the 1,4-conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl or nitrile compound. The electron-withdrawing nature of the nitrile group in cinnamonitrile polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by ammonia. This reaction directly and efficiently installs the first of the two required amino groups at the benzylic position. The reaction is typically performed using a concentrated source of ammonia, such as a solution in methanol or under pressure, to drive the equilibrium towards the product.

Caption: Mechanism of the Aza-Michael Addition.

Detailed Experimental Protocol

-

Setup: In a high-pressure Parr reactor, place a solution of cinnamonitrile (12.9 g, 0.1 mol) in 100 mL of methanol.

-

Ammonia Addition: Cool the reactor in a dry ice/acetone bath and carefully condense anhydrous ammonia (8.5 g, 0.5 mol) into the vessel.

-

Reaction: Seal the reactor and allow it to warm to room temperature. Heat the reactor to 80°C and maintain this temperature for 12 hours. The internal pressure will rise; ensure the reactor is rated for the expected pressure.

-

Workup: After cooling the reactor to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood.

-

Purification: Concentrate the methanolic solution under reduced pressure. The resulting crude oil, 3-amino-3-phenylpropanenitrile, can be purified by column chromatography on silica gel or carried forward to the next step if purity is sufficient.

Characterization of Intermediate 2: 3-Amino-3-phenylpropanenitrile

| Parameter | Expected Value |

| Appearance | Viscous oil or low-melting solid |

| IR (cm⁻¹) | 3350, 3280 (N-H stretch), 2245 (C≡N stretch) |

| ¹H NMR (CDCl₃, δ) | 7.2-7.4 (m, 5H, Ar-H), 4.2 (t, 1H, J=7.5 Hz, CH-NH₂), 2.8 (d, 2H, J=7.5 Hz, CH₂-CN), 1.8 (s, 2H, NH₂) |

Step 3: Catalytic Reduction to this compound

Discussion of Reduction Methodologies

The final step is the reduction of the nitrile functionality to a primary amine. Two primary classes of reagents are viable: chemical hydrides and catalytic hydrogenation.

-

Chemical Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction.[2][3] However, they necessitate strictly anhydrous conditions, often require cryogenic temperatures for controlled addition, and involve a hazardous aqueous workup procedure that generates significant waste.

-

Catalytic Hydrogenation: This is often the most economical and environmentally benign method for nitrile reduction on an industrial scale.[4][5] Common catalysts include Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO₂).[4][6] This method operates by activating molecular hydrogen on a metal surface, which then adds across the nitrile's triple bond. It avoids stoichiometric metal waste and often results in a cleaner product with a simpler workup. For these reasons of safety, scalability, and environmental consideration, catalytic hydrogenation is the recommended procedure.

Detailed Experimental Protocol (Catalytic Hydrogenation)

-

Catalyst Preparation: In a hydrogenation vessel (e.g., a Parr shaker), carefully add Raney Nickel (approx. 1.5 g, 50% slurry in water) under a stream of argon. Wash the catalyst three times with 20 mL portions of anhydrous ethanol to remove water.

-

Substrate Addition: Add a solution of 3-amino-3-phenylpropanenitrile (14.6 g, 0.1 mol) in 150 mL of ethanolic ammonia (2 M solution). The ammonia helps to prevent the formation of secondary and tertiary amine byproducts by competing for reactive imine intermediates on the catalyst surface.[4]

-

Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 atm).

-

Reaction: Begin vigorous agitation and heat the mixture to 50°C. Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 6-12 hours.

-

Workup & Purification: After the reaction, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney Nickel catalyst. Caution: Do not allow the catalyst to dry in the air; keep it wet with solvent.[6]

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound can be purified by vacuum distillation.

Final Product Characterization and Data

Purification Strategy

Final purification is critical to meet the standards required for drug development. High-vacuum distillation is the preferred method for isolating this compound. For analytical standards, the diamine can be converted to its dihydrochloride salt by treating a solution in ether with anhydrous HCl, followed by recrystallization.

Analytical Validation: this compound

| Parameter | Expected Value |

| Appearance | Colorless to pale yellow liquid |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| ¹H NMR (CDCl₃, δ) | 7.2-7.4 (m, 5H, Ar-H), 4.1 (t, 1H, J=6.8 Hz, Ph-CH-NH₂), 2.8 (t, 2H, J=7.0 Hz, CH₂-NH₂), 1.9-2.1 (m, 2H, -CH₂-), 1.6 (br s, 4H, 2 x NH₂) |

| ¹³C NMR (CDCl₃, δ) | 145.0 (Ar C-ipso), 128.5 (Ar C-meta), 127.0 (Ar C-para), 126.5 (Ar C-ortho), 58.0 (C1), 41.5 (C3), 38.0 (C2) |

| MS (ESI+) | m/z 151.12 [M+H]⁺ |

References

-

Wikipedia. Nitrile reduction . [Link]

-

Elsevier. Catalytic Reduction of Nitriles . [Link]

-

WordPress. Nitrile Reduction . [Link]

-

Chemguide. Reducing nitriles to primary amines . [Link]

-

Chemistry Steps. Reductive Amination . [Link]

-

Wikipedia. Henry reaction . [Link]

-

ACS Publications. Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts . [Link]

-

Buchler GmbH. Henry reaction with benzaldehyde & nitromethane . [Link]

-

Scribd. Reductive Amination of Benzaldehyde . [Link]

-

Scirp.org. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol . [Link]

-

Wikipedia. Reductive amination . [Link]

-

Chem-Station. Borch Reductive Amination . [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works . [Link]

-

ResearchGate. Henry reaction of benzaldehyde and nitromethane . [Link]

-

Pearson+. The two most general amine syntheses are the reductive amination... . [Link]

-

PubMed Central. Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes . [Link]

-

Harvard University. Myers Chem 115 Lecture Notes . [Link]

-

ResearchGate. Reductive amination of benzaldehyde and ammonia catalyzed by (a)... . [Link]

-

ResearchGate. Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor . [Link]

-

ResearchGate. A truly green synthesis of ??-aminonitriles via Strecker reaction . [Link]

-

UTRGV ScholarWorks. A truly green synthesis of a-aminonitriles via Strecker reaction . [Link]

-

ResearchGate. How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? . [Link]

-

Wikipedia. Reduction of nitro compounds . [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction . [Link]

-

MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review . [Link]

-

Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 . [Link]

-

The Hive Archive. phenylpropanolamine from benzaldehyde . [Link]

-

Wikipedia. Strecker amino acid synthesis . [Link]

-

PubMed Central. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives . [Link]

-

Organic Chemistry Data. Nitro Reduction - Common Conditions . [Link]

-

PubChem. 1,3-Diphenylpropane-1,3-diamine . [Link]

-

ResearchGate. Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol . [Link]

-

Royal Society of Chemistry. Synthetic methods for 1,3-diamines . [Link]

Sources

- 1. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

Enantioselective synthesis of 1-Phenylpropane-1,3-diamine

An In-Depth Technical Guide to the Enantioselective Synthesis of 1-Phenylpropane-1,3-diamine

Abstract

Chiral 1,3-diamines are privileged structural motifs found in numerous pharmaceuticals, natural products, and serve as critical ligands in asymmetric catalysis.[1][2][3] Specifically, the enantiomers of this compound represent valuable building blocks for complex molecular architectures. Achieving high enantiopurity in their synthesis is paramount, necessitating robust and selective chemical strategies. This guide provides a comprehensive overview of the primary methodologies for the enantioselective synthesis of this compound, with a focus on asymmetric transfer hydrogenation and enzymatic kinetic resolution. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs.

Introduction: The Significance of Chiral 1,3-Diamines

The 1,3-diamine scaffold is a cornerstone in medicinal chemistry and materials science. The precise spatial arrangement of the two amino groups in a chiral 1,3-diamine allows for specific, high-affinity interactions with biological targets or for the creation of a well-defined chiral environment around a metal center in catalysis.[2][4] While synthetic methods for 1,2-diamines are well-established, the stereoselective construction of 1,3-diamines remains a more limited and challenging field.[1][5] This guide addresses this gap by focusing on this compound, presenting scalable and efficient enantioselective methodologies.

The two principal strategies discussed herein are:

-

Asymmetric (Transfer) Hydrogenation: A high-yield, atom-economical approach that converts a prochiral precursor directly into a single enantiomer of the target diamine.

-

Enzymatic Kinetic Resolution: A highly selective biocatalytic method that separates enantiomers from a racemic mixture, prized for its operational simplicity and mild reaction conditions.

Strategy I: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation has emerged as a powerful and operationally simple alternative to high-pressure hydrogenation for the synthesis of chiral amines and alcohols.[6][7] This method relies on the transfer of hydrogen from a safe and readily available source, such as formic acid or isopropanol, to a prochiral substrate, mediated by a chiral transition-metal catalyst.

Core Principle & Causality

The success of ATH hinges on the formation of a chiral catalyst in situ from a transition metal precursor (typically Ruthenium, Rhodium, or Iridium) and a chiral ligand.[8][9][10] The ligand, often a chiral diamine or phosphine, creates a stereochemically defined pocket around the metal center. This chiral environment forces the prochiral substrate to coordinate in a specific orientation, leading to the preferential delivery of a hydride from the metal to one of the two prochiral faces of the substrate, thus generating one enantiomer in excess. The choice of ligand is therefore critical for achieving high enantioselectivity.[7]

For the synthesis of this compound, a logical prochiral precursor is 1-phenyl-3-aminoprop-2-en-1-amine or a protected variant. The asymmetric reduction of the C=C or C=N double bond establishes the desired stereocenter.

Visualization: Asymmetric Transfer Hydrogenation Workflow

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Field-Proven Protocol: Ru-Catalyzed ATH of an Enamine Precursor

This protocol is a representative example for the synthesis of a chiral diamine, adapted from established procedures for ketone and imine reduction.[9][10]

Materials:

-

[RuCl2(p-cymene)]2 (Ruthenium precursor)

-

(1R,2R)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (Chiral Ligand)

-

Prochiral enamine substrate (e.g., (E)-N1-(3-phenylallyl)propane-1,3-diamine, protected)

-

Formic acid (HCOOH)

-

Triethylamine (NEt3)

-

Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol%) and (R,R)-TsDPEN (0.011 mmol, 2.2 mol%) in the chosen solvent (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

-

Reaction Mixture: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Hydrogenation: Add the prochiral enamine substrate (0.5 mmol, 100 mol%) to the catalyst solution. Then, add the HCOOH:NEt3 mixture (0.5 mL).

-

Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., 28-40°C) and monitor the progress by TLC or ¹H NMR spectroscopy.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H).[10]

Data Summary: Representative Catalyst Systems

While direct synthesis of this compound is sparsely reported, the following table summarizes results for analogous ATH of imines and ketones, demonstrating the capability of these catalyst systems.

| Metal Precursor | Chiral Ligand | Substrate Type | H-Source | Yield (%) | ee (%) | Reference |

| [RuCl₂(p-cymene)]₂ | TsDPEN derivatives | Ketones/Imines | HCOOH/NEt₃ | >90 | >95 | [10][11] |

| [Cp*RhCl₂]₂ | aminated TsDPEN | Ketones/Imines | HCOOH/NEt₃ (in water) | >95 | >99 | [8] |

| [Ir(cod)Cl]₂ | Chiral Diamines | Ketones | i-PrOH/Base | >95 | >99 | [6][7] |

| MnBr(CO)₅ | Chiral Diamines | Ketones | i-PrOH | >90 | up to 90 | [12] |

Strategy II: Enzymatic Kinetic Resolution (EKR)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[13] Enzymatic kinetic resolution is particularly effective for separating enantiomers of a racemic amine. The strategy relies on an enzyme, typically a lipase, that preferentially catalyzes a reaction (e.g., acylation) on one enantiomer over the other.

Core Principle & Causality

In the kinetic resolution of racemic this compound, an enzyme like Candida antarctica Lipase B (CAL-B) is used to selectively acylate one of the enantiomers.[14] The enzyme's active site is inherently chiral and will bind one enantiomer of the diamine much more effectively than the other, leading to a significant difference in acylation rates. The result is a mixture of a highly enantioenriched acylated diamine and the unreacted, equally enantioenriched starting diamine of the opposite configuration. A key limitation of this method is that the maximum theoretical yield for a single enantiomer is 50%.

Visualization: Enzymatic Kinetic Resolution Workflow

Caption: Workflow for Enzymatic Kinetic Resolution.

Field-Proven Protocol: Lipase-Catalyzed Resolution

This protocol is based on well-established procedures for the kinetic resolution of chiral amines and alcohols using CAL-B.[14][15][16]

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Acylating agent (e.g., Vinyl acetate or Diisopropyl malonate[14])

-

Anhydrous organic solvent (e.g., n-Hexane, Tetrahydrofuran)

-

Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

-

Reaction Setup: To a flask containing racemic this compound (1 mmol) dissolved in anhydrous solvent (10 mL), add the acylating agent (0.5-1.0 equivalents).

-

Enzyme Addition: Add the immobilized lipase (e.g., 20-50 mg/mmol of substrate).

-

Reaction Execution: Seal the flask and shake or stir the suspension at a controlled temperature (e.g., 30-45°C) in an incubator shaker.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion percentage. The reaction is typically stopped at or near 50% conversion to maximize the enantiopurity of both components.

-

Work-up: Once the desired conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

-

Separation: Remove the solvent under reduced pressure. The resulting mixture of the acylated amine and the unreacted amine can be separated by flash column chromatography or by an acid-base extraction.

-

Analysis: Determine the enantiomeric excess (ee) of both the acylated product and the unreacted amine separately using chiral HPLC or GC.

Data Summary: Representative Lipase Systems for Amine Resolution

| Enzyme | Racemic Substrate | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | Reference |

| Novozym 435 (CAL-B) | (±)-1-Phenylethylamine | Diisopropyl malonate | Dioxane | ~50 | >99 | [14] |

| Candida rugosa Lipase | (±)-1-(2-furyl)ethanol | Vinyl acetate | Isooctane | 49 | >95 (E=174) | [16] |

| Novozym 435 (CAL-B) | (±)-1-(1-naphthyl)ethanol | Vinyl acetate | n-Heptane | 48 | 90 | [16] |

| Pseudomonas cepacia Lipase | Chiral amine precursor | Diethyl carbonate | 2-Me-THF | - | 99 | [17] |

Comparative Analysis: ATH vs. EKR

The choice between Asymmetric Transfer Hydrogenation and Enzymatic Kinetic Resolution depends on the specific project goals, including desired yield, cost, and scalability.

| Feature | Asymmetric Transfer Hydrogenation (ATH) | Enzymatic Kinetic Resolution (EKR) |

| Theoretical Yield | 100% | 50% (for one enantiomer) |

| Atom Economy | High (addition reaction) | Lower (requires acyl donor and separation) |

| Catalyst | Transition metal complexes with chiral ligands | Enzymes (e.g., lipases) |

| Substrate | Prochiral precursor (e.g., enamine, imine) | Racemic final product (or precursor) |

| Operational Simplicity | Requires inert atmosphere; catalyst prep | Generally simpler; ambient conditions |

| Reaction Conditions | Variable temperatures, organic solvents | Mild temperatures (25-50°C), often organic solvents |

| "Green" Aspect | Uses metal catalysts (can be toxic) | Biocatalytic, biodegradable, milder conditions |

| Key Advantage | High theoretical yield and atom economy | Exceptional selectivity, mild conditions, reusable catalyst |

Conclusion and Future Outlook

The enantioselective synthesis of this compound can be effectively achieved through several advanced methodologies. Asymmetric transfer hydrogenation stands out as a highly efficient strategy, offering the potential for quantitative conversion of a prochiral substrate into a single enantiomer with high atom economy. The continued development of novel, highly active, and selective Ruthenium, Rhodium, and Iridium catalysts will further enhance the utility of this approach.[18][19]

Conversely, enzymatic kinetic resolution provides an operationally simple and environmentally benign pathway. While limited by a 50% theoretical yield, its exceptional selectivity under mild conditions and the reusability of immobilized enzymes make it an attractive option, particularly in industrial settings where green chemistry principles are paramount.[13][20] The integration of EKR with in-situ racemization of the undesired enantiomer, known as Dynamic Kinetic Resolution (DKR), represents the next frontier, promising to overcome the 50% yield barrier and combine the best of both worlds.

For researchers and drug development professionals, the choice between these methods will be dictated by a careful consideration of yield requirements, cost of starting materials and catalysts, and scalability. Both pathways represent robust and reliable tools in the modern synthetic chemist's arsenal for accessing valuable chiral building blocks like this compound.

References

-

Lin, Y., et al. (2021). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]

-

Lin, Y., et al. (2021). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. PMC - NIH. Available at: [Link]

-

Anonymous. (n.d.). Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water. Green Chemistry (RSC Publishing). Available at: [Link]

-

Wang, D., Bruneau-Voisine, A., & Sortais, J.-B. (2018). Practical (asymmetric) transfer hydrogenation of ketones catalyzed by manganese with (chiral) diamines ligands. Catalysis Communications, 105, 31–36. Available at: [Link]

-

Zhou, L., et al. (2023). Polymeric micelles with chiral diamine-Ru(II) catalysts for asymmetric transfer hydrogenation of ketones in water. ResearchGate. Available at: [Link]

-

Vértessy, G., et al. (n.d.). Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode. Request PDF - ResearchGate. Available at: [Link]

-

M. Sathish, et al. (2013). Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. Indian Academy of Sciences. Available at: [Link]

-

Anonymous. (n.d.). Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. R Discovery. Available at: [Link]

-

Anonymous. (2024). Rhodium‐Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3‐Dipolar Nitrones. Request PDF - ResearchGate. Available at: [Link]

-

Anonymous. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones. PubMed. Available at: [Link]

-

Anonymous. (n.d.). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Available at: [Link]

-

Han, M., et al. (n.d.). Synthetic methods for 1,3-diamines. Request PDF - ResearchGate. Available at: [Link]

-

Lakó, Á., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Publishing. Available at: [Link]

-

Hayashi, Y., et al. (2013). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. NIH. Available at: [Link]

-

Che, C., & Michael, J. P. (2011). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. PMC - NIH. Available at: [Link]

-

Kundu, K., et al. (2013). Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media. NIH. Available at: [Link]

-

Anonymous. (n.d.). Reduction of enamines and derivatives. Organic Chemistry Portal. Available at: [Link]

-

de Souza, R. O. M. A., et al. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH. Available at: [Link]

-

Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Available at: [Link]

-

Anonymous. (n.d.). EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION. Available at: [Link]

-

Rapp, C., et al. (n.d.). Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol. Available at: [Link]

-

Anonymous. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones. R Discovery. Available at: [Link]

-

Defoin, A., et al. (n.d.). Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol. ResearchGate. Available at: [Link]

-

Han, M., et al. (2021). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Anonymous. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. Available at: [Link]

-

Nagy, F. D., et al. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica. Available at: [Link]

-

Anonymous. (n.d.). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate. Available at: [Link]

-

Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . Available at: [Link]

-

Anonymous. (2013). ChemInform Abstract: Synthesis of New Mono-N-tosylated Diamine Ligands Based on (R)-(+)-Limonene and Their Application in Asymmetric Transfer Hydrogenation of Ketones and Imines. Sci-Hub. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

- 5. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. Sci-Hub. ChemInform Abstract: Synthesis of New Mono‐N‐tosylated Diamine Ligands Based on (R)‐(+)‐Limonene and Their Application in Asymmetric Transfer Hydrogenation of Ketones and Imines. / ChemInform, 2013 [sci-hub.box]

- 12. Sci-Hub. Practical (asymmetric) transfer hydrogenation of ketones catalyzed by manganese with (chiral) diamines ligands / Catalysis Communications, 2018 [sci-hub.box]

- 13. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08134E [pubs.rsc.org]

- 14. pp.bme.hu [pp.bme.hu]

- 15. Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. re.public.polimi.it [re.public.polimi.it]

- 18. researchgate.net [researchgate.net]

- 19. Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Spectroscopic Data of 1-Phenylpropane-1,3-diamine: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 1-Phenylpropane-1,3-diamine, a molecule of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document synthesizes predicted data based on the well-established spectroscopic principles and available data for structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a chiral center at the C1 position, a flexible propane chain, and two primary amine groups, all of which contribute to its unique spectroscopic signature. Understanding the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and for quality control in synthetic processes.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at C1, the methylene protons at C2 and C3, and the amine protons.

Experimental Protocol (General):

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | - |

| H1 (CH) | ~4.00 | Triplet | 1H | ~7 Hz |

| H2 (CH₂) | ~1.80 - 2.00 | Multiplet | 2H | - |

| H3 (CH₂) | ~2.80 - 3.00 | Multiplet | 2H | - |

| NH₂ | 1.50 - 2.50 | Broad Singlet | 4H | - |

Interpretation: The phenyl protons are expected to appear in the typical aromatic region. The H1 proton, being benzylic and adjacent to a nitrogen atom, will be deshielded and appear as a triplet due to coupling with the two H2 protons. The H2 methylene protons will likely be a complex multiplet due to coupling with both H1 and H3. The H3 methylene protons, being adjacent to an amine group, will be slightly deshielded compared to a simple alkane. The amine protons will likely appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| Phenyl (ipso-C) | ~145 |

| Phenyl (o, m, p-C) | 125 - 129 |

| C1 (CH) | ~55-60 |

| C2 (CH₂) | ~35-40 |

| C3 (CH₂) | ~40-45 |

Interpretation: The aromatic carbons will appear in the downfield region (125-145 ppm). The ipso-carbon will have a distinct chemical shift from the other aromatic carbons. The aliphatic carbons (C1, C2, and C3) will appear in the upfield region. C1, being attached to both the phenyl group and a nitrogen atom, will be the most deshielded of the aliphatic carbons. C3, attached to a nitrogen, will be more deshielded than C2.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (General):

-

For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.

-

Acquire the spectrum using an FTIR spectrometer.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| N-H Bend (Amine) | 1590 - 1650 | Medium |

| C-H Bend (Aromatic) | 690 - 900 | Strong |

Interpretation: The IR spectrum will be characterized by the presence of N-H stretching vibrations from the two primary amine groups, which will appear as a broad band in the 3300-3500 cm⁻¹ region. The aromatic and aliphatic C-H stretches will also be prominent. The presence of the phenyl group will be confirmed by the C=C stretching bands in the aromatic region and the strong C-H bending bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (General):

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Fragmentation Pattern (EI): The molecular ion peak (M⁺) for this compound (C₉H₁₄N₂) is expected at m/z = 150.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation:

-

m/z 150 (M⁺): The molecular ion.

-

m/z 120: Loss of a CH₂NH₂ radical from the C3 end.

-

m/z 91: Formation of the stable tropylium ion, a common fragment for compounds containing a benzyl group.

-

m/z 44: Cleavage between C2 and C3, resulting in the [CH₂NH₂]⁺ fragment.

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on well-established principles and data from analogous compounds. These predictions provide a strong foundation for the identification and characterization of this compound. Experimental verification of these predictions is recommended for definitive structural confirmation.

References

-

PubChem. 1,3-Diphenylpropane-1,3-diamine. [Link]

-

NIST Chemistry WebBook. 1,3-Phenylenediamine. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

-

NIST Chemistry WebBook. N-(n-Propyl)-1,3-propanediamine. [Link]

-

Doc Brown's Advanced Organic Chemistry. Mass spectrum of propan-1-ol. [Link]

Chiral resolution of racemic 1-Phenylpropane-1,3-diamine

An In-Depth Technical Guide to the Chiral Resolution of Racemic 1-Phenylpropane-1,3-diamine

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Chiral Diamines

In the landscape of modern organic synthesis and pharmaceutical development, chiral 1,3-diamines are critical structural motifs. These compounds are not only integral to a range of bioactive molecules, exhibiting therapeutic effects such as antiarrhythmic, anticonvulsant, and neuroprotective activities, but they also serve as powerful tools in asymmetric catalysis as chiral auxiliaries or organocatalysts.[1] this compound, with its two stereocenters, is a valuable building block, but its utility is contingent on accessing it in an enantiomerically pure form.

This guide provides a comprehensive technical overview of the primary methodologies for the chiral resolution of racemic this compound. It is designed for researchers, chemists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices and to ground protocols in established scientific principles. We will explore classical diastereomeric salt formation, enzymatic kinetic resolution, and advanced chromatographic separations, offering field-proven insights to guide your laboratory and scale-up efforts.

Foundational Strategy: Classical Resolution via Diastereomeric Salt Formation

Classical resolution remains one of the most straightforward, economical, and scalable methods for separating enantiomers.[2] The principle hinges on the reaction of a racemic base, such as this compound, with an enantiomerically pure chiral acid. This reaction creates a pair of diastereomeric salts which, unlike the original enantiomers, possess different physical properties, most notably solubility.[2][3] This solubility difference allows for their separation through fractional crystallization.

The Causality of Reagent Selection and Stoichiometry

The success of this method is critically dependent on the choice of the resolving agent. For chiral amines, derivatives of tartaric acid are the most widely used and cost-effective options, including L-(+)-tartaric acid, (-)-O,O'-dibenzoyl-L-tartaric acid (DBTA), and (-)-O,O'-di-p-toluoyl-L-tartaric acid (DTTA).[2][3] The selection process is often empirical, but the goal is to find a pairing that produces a significant solubility differential between the two diastereomeric salts in a given solvent system.

The stoichiometry between the amine and the resolving agent is a crucial parameter. While a 1:1 molar ratio is common, the "Marckwald method," using a half-molar equivalent of the resolving agent, can be more efficient.[2] This approach often leads to the precipitation of the less soluble salt in higher enantiomeric purity.

Experimental Protocol: Resolution with a Tartaric Acid Derivative

This protocol provides a self-validating workflow for the resolution of racemic this compound.

Step 1: Diastereomeric Salt Formation

-

In a suitable reactor, dissolve 1.0 molar equivalent of racemic this compound in a minimal amount of a heated solvent (e.g., ethanol, methanol, or isopropanol). The choice of solvent is critical and may require screening.[4]

-

In a separate vessel, dissolve 0.5 to 1.0 molar equivalents of the chosen chiral resolving agent (e.g., L-(+)-tartaric acid) in the same heated solvent.

-

Slowly add the resolving agent solution to the diamine solution with constant stirring. The immediate formation of a precipitate may occur.

-

Heat the resulting slurry to reflux to ensure complete dissolution and salt formation.

Step 2: Fractional Crystallization

-

Allow the solution to cool slowly to room temperature without agitation. Slow cooling is paramount for the formation of well-defined crystals and achieving high diastereomeric purity.

-

For further crystallization, the flask can be placed in a refrigerator or ice bath for several hours (often >12 hours).[4]

-

Collect the crystalline precipitate by vacuum filtration. This solid is the less soluble diastereomeric salt, now enriched in one enantiomer.

-

Wash the crystals with a small amount of cold solvent to remove residual mother liquor. The mother liquor contains the more soluble diastereomeric salt.

Step 3: Liberation of the Enantiopure Amine

-

Suspend the collected crystalline salt in water.

-

Add a stoichiometric amount of a strong base (e.g., 2M NaOH solution) to neutralize the chiral acid and liberate the free amine. The pH should be adjusted to >12.

-

Extract the free amine into an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).[4]

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Step 4: Validation and Analysis

-

Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

-

Measure the optical rotation using a polarimeter.

Workflow for Classical Resolution

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Precision Tool: Enzymatic Kinetic Resolution (EKR)

Enzymatic methods offer exceptional selectivity under mild reaction conditions. Kinetic resolution relies on an enzyme that preferentially catalyzes a reaction on one enantiomer of a racemic pair, leaving the other unreacted.[5] Lipases and transaminases are particularly effective for resolving chiral amines.[6][7]

A key limitation of traditional EKR is its theoretical maximum yield of 50% for a single enantiomer.[8] However, this can be overcome by a more advanced strategy known as Dynamic Kinetic Resolution (DKR) . In DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting (unwanted) enantiomer.[8][9] This continuous racemization ensures that the entire racemic substrate can theoretically be converted into a single, desired enantiomer, pushing the yield toward 100%.

Protocol: Lipase-Catalyzed Resolution via Acylation

This protocol describes a typical kinetic resolution using a lipase, such as Candida antarctica lipase B (CALB), which is widely available in an immobilized form (e.g., Novozym 435).[10]

Step 1: Enzymatic Reaction Setup

-

To a solution of racemic this compound in a suitable organic solvent (e.g., n-hexane, toluene), add the immobilized lipase (e.g., Novozym 435).[10]

-

Add an acyl donor, such as vinyl acetate or ethyl acetate. Vinyl acetate is often highly effective as it generates a vinyl alcohol intermediate that tautomerizes to acetaldehyde, rendering the acylation step irreversible.[10]

-

Incubate the mixture in a thermostated shaker at a controlled temperature (e.g., 30-60°C).

-

Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of both the remaining substrate and the acylated product.

Step 2: Work-up and Separation

-

Once the desired conversion is reached (ideally close to 50% for optimal ee of both components), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

The filtrate now contains the unreacted (S)-enantiomer (for example) and the acylated (R)-enantiomer.

-

Separate the unreacted amine from the acylated product using column chromatography or a simple acid-base extraction.

Conceptual Diagram: Kinetic vs. Dynamic Kinetic Resolution

Caption: EKR yields a 50% max of unreacted amine; DKR can yield 100% of the desired product.

Data Summary for Enzymatic Resolution

| Enzyme Type | Substrate | Key Parameters | Typical Result | Reference |

| Transaminase (TA) | Racemic Amines | Pyruvate as amine acceptor, PLP cofactor | >95% ee for the unreacted (S)-enantiomer at >48% conversion. | [7] |

| Lipase (e.g., CALB) | Racemic Alcohols/Amines | Acyl donor (e.g., vinyl acetate), organic solvent | High enantiomeric excess (>93%) achievable. | [10] |

| Xylose Reductase | Racemic Aldehydes | Whole-cell biocatalyst, NADH recycling | Can achieve high product titers (e.g., 115 g/L) and >93% ee via DKR. | [11][12] |

High-Fidelity Analysis: Chromatographic Separation

Chromatography offers the highest resolving power and is indispensable for both analytical determination of enantiomeric purity and for preparative-scale separation.[13]

-

Direct Method : The most common approach utilizes a Chiral Stationary Phase (CSP) in HPLC. These phases contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and thus separation.[13][14]

-

Indirect Method : This involves derivatizing the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column (like C18).[14][15]

Protocol: Analytical Chiral HPLC Method Development

-

Column Selection : Choose a CSP based on the analyte's structure. For amines, polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) or Pirkle-type columns are common starting points.

-

Mobile Phase Screening :

-

For normal-phase mode, start with a hexane/isopropanol mixture. Add a small amount of an amine modifier (e.g., diethylamine, 0.1%) to improve peak shape and reduce tailing.

-

For reversed-phase mode, use a mixture of water/acetonitrile or water/methanol with a buffer (e.g., ammonium bicarbonate).

-

-

Optimization : Vary the ratio of the mobile phase components and the column temperature to optimize the resolution (Rs) and analysis time. A baseline separation (Rs > 1.5) is desired.

-

Quantification : Once separation is achieved, inject a sample of the racemic material to confirm the retention times of both enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers:

-

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

-

Chromatographic Method Selection Workflow

Caption: Decision workflow for choosing a chromatographic resolution method.

Comparative Analysis of Resolution Strategies

The optimal resolution strategy depends on factors such as the required scale, cost constraints, available equipment, and desired purity.

| Feature | Classical Resolution | Enzymatic Resolution (DKR) | Chromatographic Separation |

| Scalability | Excellent, widely used in industry. | Good, especially with immobilized enzymes. | Limited for large scale, high capital cost. |

| Cost | Low (reagents are often inexpensive). | Moderate (enzymes can be costly but are reusable). | High (chiral columns and solvent consumption). |

| Yield | Max 50% per cycle (can be improved with racemization/recycle).[5][16] | Theoretically up to 100%. | High recovery (>95%) but throughput-limited. |

| Development Time | Moderate (requires screening of solvents/reagents). | Moderate to High (requires enzyme screening and optimization). | Fast for analytical, can be slow for preparative method development. |

| Generality | Broadly applicable to acids and bases. | Substrate-specific, requires a suitable enzyme. | Very general, a solution for most compounds. |

Conclusion: An Integrated Approach to Chiral Purity

The resolution of racemic this compound is a solvable but nuanced challenge. There is no single "best" method; rather, the optimal choice is dictated by the specific objectives of the project. Classical diastereomeric salt resolution offers a robust, cost-effective solution for large-scale production. Enzymatic DKR represents a more elegant and highly efficient green chemistry approach, capable of delivering near-quantitative yields of a single enantiomer. Finally, chiral chromatography stands as the gold standard for analytical validation and a powerful, albeit expensive, tool for preparative separation when other methods fail. A modern development laboratory should leverage all three techniques: classical and enzymatic methods for bulk separation, supported by chiral HPLC for rapid, high-fidelity analysis of enantiomeric purity.

References

-

(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. (2023). MDPI. [Link]

-

Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode. ResearchGate. [Link]

-

Dombrády ZS, Pálovics E, Fogassy E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

- Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.

-

Lakó, Á., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Publishing. [Link]

-

Resolution of P-Heterocycles with Tartaric Acid Derivatives. ResearchGate. [Link]

-

EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION. Semantic Scholar. [Link]

-

Rout, L., et al. (2014). Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media. NIH. [Link]

-

Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. (2021). BMC Biotechnology. [Link]

-

Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]

-

Rapp, C., et al. (2021). Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol. Research Square. [Link]

-

Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol. ResearchGate. [Link]

-

Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase. (1995). PubMed. [Link]

-

Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. (2011). NIH. [Link]

-

Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry. [Link]

-

Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

-

Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

-

Enantiomers and Their Resolution. (2021). MDPI. [Link]

-

Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

-

Liquid chromatographic enantioseparation of beta-blocking agents with (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate as chiral derivatizing agent. (1999). PubMed. [Link]

-

Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). MDPI. [Link]

-

Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid. (2024). NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 6. researchgate.net [researchgate.net]

- 7. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08134E [pubs.rsc.org]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Liquid chromatographic enantioseparation of beta-blocking agents with (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate as chiral derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 1-Phenylpropane-1,3-diamine Derivatives

Introduction: The Significance of the 1-Phenylpropane-1,3-diamine Scaffold in Modern Drug Discovery

The this compound motif is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of biologically active compounds. Its inherent structural features, including two stereogenic centers and two basic nitrogen atoms, provide a versatile framework for the development of therapeutic agents targeting a wide range of diseases. The precise spatial arrangement of the phenyl and amine functionalities allows for specific interactions with biological targets such as enzymes and receptors, making stereochemistry a critical aspect of their synthesis and biological activity.

Derivatives of this compound have demonstrated potential as cytotoxic agents for cancer therapy, inhibitors of key enzymes like kinases, and modulators of various cellular signaling pathways.[1][2][3] The ability to synthetically access enantiomerically pure and diastereomerically distinct derivatives is therefore of paramount importance for researchers and drug development professionals. This guide provides a comprehensive overview of the key synthetic strategies for accessing this valuable class of compounds, with a focus on stereoselective methodologies, mechanistic rationale, and practical experimental protocols.

Strategic Approaches to the Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of a particular route often depends on the desired stereochemistry, the availability of starting materials, and the desired substitution patterns on the phenyl ring and the amine groups.

The Mannich Reaction: A Convergent Three-Component Approach

The Mannich reaction is a powerful and atom-economical method for the synthesis of β-amino carbonyl compounds, which are direct precursors to 1,3-diamines.[4][5][6][7] This one-pot, three-component condensation involves an aldehyde (such as benzaldehyde), a primary or secondary amine (or ammonia), and an enolizable ketone (like acetophenone).[4][5][6][7]

Mechanism of the Mannich Reaction:

The reaction proceeds through the initial formation of an electrophilic iminium ion from the aldehyde and the amine. The ketone then tautomerizes to its enol form, which subsequently attacks the iminium ion in a nucleophilic addition, forming the Mannich base.[4]

Caption: Mechanism of the Mannich Reaction.

Stereocontrol in the Mannich Reaction:

Achieving stereocontrol in the Mannich reaction is crucial for accessing specific diastereomers and enantiomers of this compound derivatives. The use of chiral organocatalysts, such as proline and its derivatives, can induce high levels of diastereo- and enantioselectivity.[4] For instance, (S)-proline often catalyzes the formation of the syn-Mannich product.[4]

Experimental Protocol: Synthesis of 3-Anilino-1,3-diphenylpropan-1-one (A Mannich Base) [4]

-

Materials:

-

Benzaldehyde (1 mmol)

-

Aniline (1 mmol)

-

Acetophenone (1.2 mmol)

-

Diethanolammonium chloroacetate (20 mol%)

-

Ethanol (1 mL)

-

-

Procedure:

-

In a round-bottom flask, combine benzaldehyde, aniline, acetophenone, and diethanolammonium chloroacetate in ethanol.

-

Stir the mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, collect the solid product by filtration.

-

Wash the solid with cold ethanol and dry to obtain the pure Mannich base.

-

Table 1: Representative Yields for the Synthesis of Mannich Bases [4]

| Amine | Ketone | Yield (%) |

| Aniline | Acetophenone | 85 |

| 4-Chloroaniline | Acetophenone | 90 |

| 4-Fluoroaniline | Acetophenone | 88 |

| p-Toluidine | 4-Iodoacetophenone | 75 |

| p-Anisidine | 4-Iodoacetophenone | 72 |

Diastereoselective Reduction of β-Amino Ketones

The β-amino ketones synthesized via the Mannich reaction can be stereoselectively reduced to the corresponding 1,3-amino alcohols, which are versatile intermediates for the synthesis of 1,3-diamines. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and the nature of the protecting group on the nitrogen atom.[8][9]

Chelation-Controlled vs. Non-Chelation-Controlled Reduction:

-

Chelation-Controlled Reduction: Reagents like zinc borohydride can form a chelate with the carbonyl oxygen and the nitrogen of the amino group, leading to the formation of the syn-1,3-amino alcohol.

-

Non-Chelation-Controlled (Felkin-Anh) Reduction: Bulky reducing agents that do not form stable chelates, such as lithium triethylborohydride, typically favor the formation of the anti-1,3-amino alcohol.

Experimental Protocol: Diastereoselective Reduction of an N-Aryl-β-Amino Ketone [10]

-

For anti-1,3-Amino Alcohol:

-

Dissolve the N-aryl-β-amino ketone in anhydrous THF and cool to -78 °C.

-

Add a solution of lithium triethylborohydride (Et3BHLi) in THF dropwise.

-

Stir the reaction at -78 °C until completion (monitored by TLC).

-

Quench the reaction with methanol and allow it to warm to room temperature.

-

Perform a standard aqueous workup and purify by column chromatography.

-

-

For syn-1,3-Amino Alcohol:

-

Dissolve the N-aryl-β-amino ketone in anhydrous THF.

-

Add a solution of zinc borohydride (Zn(BH4)2) in THF.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction carefully with saturated aqueous ammonium chloride.

-

Perform a standard aqueous workup and purify by column chromatography.

-

Conversion of 1,3-Amino Alcohols to 1,3-Diamines:

The resulting 1,3-amino alcohols can be converted to the corresponding 1,3-diamines through a two-step process involving activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with an amine or an azide, with the latter being subsequently reduced.

Caption: Conversion of 1,3-amino alcohols to 1,3-diamines.

Asymmetric Synthesis via Enzymatic Reduction

Biocatalysis offers a green and highly enantioselective approach to the synthesis of chiral amines.[9][11][12] Engineered imine reductases (IREDs) and amine dehydrogenases can catalyze the asymmetric reduction of imines or the reductive amination of ketones with high enantiomeric excess (ee).[12][13]

Enzymatic Reductive Amination:

This one-pot reaction combines a ketone (e.g., a substituted acetophenone) and an amine source in the presence of an engineered enzyme and a cofactor (typically NADH or NADPH). The enzyme's active site dictates the stereochemical outcome of the reduction of the in situ-formed imine intermediate.

Experimental Protocol: Asymmetric Synthesis of (R)-1-methyl-3-phenylpropylamine via Enzymatic Reductive Amination [13]

-

Materials:

-

4-phenyl-2-butanone

-

Engineered Amine Dehydrogenase (e.g., TM_pheDH)

-

NADH

-

Ammonium chloride/ammonium hydroxide buffer (pH 9.6)

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer, 4-phenyl-2-butanone, and NADH.

-

Initiate the reaction by adding the cell-free extract containing the engineered amine dehydrogenase.

-

Incubate the reaction at 30 °C with agitation.

-

Monitor the formation of the product by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, extract the product with an organic solvent and purify as necessary.

-

Determine the enantiomeric excess using chiral HPLC analysis.[1][14][15]

-

Table 2: Comparison of Synthetic Strategies for this compound Derivatives

| Strategy | Key Features | Advantages | Disadvantages |

| Mannich Reaction | Three-component, one-pot reaction.[4][5][6][7] | Atom economical, convergent. | Can be difficult to control stereoselectivity without a chiral catalyst. |

| Reduction of β-Amino Ketones | Diastereoselective reduction of a pre-formed intermediate.[8][9] | Good control over diastereoselectivity based on the choice of reducing agent. | Requires a multi-step synthesis. |

| Enzymatic Reduction | Biocatalytic asymmetric synthesis.[9][11][12][13] | High enantioselectivity, mild reaction conditions, environmentally friendly. | Requires specialized enzymes, may have substrate scope limitations. |

Applications in Drug Development: The this compound Scaffold as a Pharmacophore

The this compound core is a key pharmacophore in a variety of biologically active molecules. Its derivatives have been investigated for their potential as anticancer agents, kinase inhibitors, and other therapeutic agents.[1][2][3][16][17]

As Cytotoxic Agents:

Several studies have explored the cytotoxic effects of 1,3-diphenylpropane derivatives, which share a similar structural framework.[1][2][3] The introduction of various substituents on the phenyl rings and the nitrogen atoms can modulate the cytotoxic activity against different cancer cell lines.

As Kinase Inhibitors:

The diamine functionality can engage in crucial hydrogen bonding interactions with the hinge region of protein kinases, a common feature of many kinase inhibitors.[18][19] The phenyl group can occupy a hydrophobic pocket in the active site, and modifications to this group can enhance binding affinity and selectivity. The stereochemistry of the diamine is critical for optimal binding and inhibitory activity.

Conclusion and Future Perspectives

The synthesis of this compound derivatives remains an active area of research, driven by the therapeutic potential of this versatile scaffold. The methodologies outlined in this guide, from the classic Mannich reaction to modern enzymatic approaches, provide a powerful toolkit for accessing a diverse range of these compounds. Future efforts in this field will likely focus on the development of more efficient and highly stereoselective catalytic systems, as well as the exploration of novel derivatives with enhanced biological activity and improved pharmacokinetic properties for the development of next-generation therapeutics.

References

- Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives.

- Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. PMC - NIH. 2018-11-14.

- Enzymatic strategies for asymmetric synthesis. PMC - PubMed Central - NIH.

- Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. 2020-02-02.

- Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone. Benchchem.

- MANNICH REACTION | MECHANISM | EXPLANATION | APPLIC

- Mannich Reaction. Organic Chemistry Portal.

- Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer.

- Chiral Synthesis of 3-Amino-1-(furan-3-yl)

- Chiral HPLC Separ

- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Brieflands. 2021-10-30.

- Enzyme-Catalyzed Asymmetric Synthesis. STEM - Unipd.

- Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. PubMed. 2023-09-15.

- Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. PMC - NIH.

- Diastereoselective reduction of acyclic N-aryl-β-amino ketones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Engineering of Amine Dehydrogenase for Asymmetric Reductive Amination of Ketone by Evolving Rhodococcus Phenylalanine Dehydrogenase.

- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents.

- Proline-catalyzed Asymmetric Synthesis of Syn- And anti-1,3-diamines. PubMed.

- HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate)

- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. 2023-09-19.

- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PubMed. 2021-10-30.

- 1-Propanone, 3-amino-1-phenyl-. PubChem.

- Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry (RSC Publishing).

- SYNTHESIS AND CHARACTERIZATION OF NEW DIAMINES CONTAINING SIDE SUBSTITUTED AZOBENZENE GROUPS. Revue Roumaine de Chimie.

- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PubMed.

- Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Prolifer

- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzym

- Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. 2023-07-13.

- Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities.

- Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production. Benchchem.

- Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. 2022-08-31.

- Dinuclear triple stranded phenyl-spaced 1,3-bis-β-diketonato lanthanide(iii) complexes: synthesis, structures and spectroscopy. Dalton Transactions (RSC Publishing).

- The Prohibited List. World Anti Doping Agency - WADA. 2019-06-01.

- NMR Spectra of 4-[(Z) Phenyl diazenyl benzene-1, 3-diol].

- N'-phenylpropane-1,3-diamine. Chemsrc. 2025-09-02.

Sources

- 1. mdpi.com [mdpi.com]

- 2. brieflands.com [brieflands.com]

- 3. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mannich Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diastereoselective reduction of acyclic N-aryl-β-amino ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 12. Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Enzymatic strategies for asymmetric synthesis | Semantic Scholar [semanticscholar.org]

- 14. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of 1-Phenylpropane-1,3-diamine

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability of 1-Phenylpropane-1,3-diamine. Recognizing the limited direct literature on this specific molecule, this document establishes a robust scientific approach grounded in the fundamental principles of aromatic amine chemistry and authoritative analytical methodologies. It details theoretical degradation pathways, provides field-proven experimental protocols for thermal analysis and forced degradation studies, and outlines the use of advanced chromatographic techniques for the identification of degradation products. This guide is designed to empower researchers to generate reliable, high-quality data essential for drug development, process optimization, and risk assessment.

Introduction: The Significance of Thermal Stability

This compound is a chiral aromatic diamine whose structural motifs are of interest in medicinal chemistry and materials science. The presence of a phenyl group, a flexible propane linker, and two primary amine functionalities imparts a unique combination of aromaticity, basicity, and conformational flexibility. As with any chemical entity intended for pharmaceutical use or as a key intermediate, a thorough understanding of its stability under various stress conditions is paramount.

Thermal degradation can compromise the safety, efficacy, and shelf-life of a drug substance by generating impurities that may be toxic or lack therapeutic effect. For process chemists, understanding the thermal limits of a molecule is critical for designing safe and efficient manufacturing processes, preventing yield loss, and avoiding the formation of process-related impurities. This guide provides the scientific rationale and practical methodologies for a comprehensive investigation into the thermal behavior of this compound.

Physicochemical Properties and Structural Considerations

| Property | Value / Predicted Behavior | Source / Rationale |

| Molecular Formula | C₉H₁₄N₂ | - |

| Molecular Weight | 150.22 g/mol | - |

| Appearance | Predicted: Colorless to yellow liquid or low-melting solid | Based on similar aromatic amines. |

| Boiling Point | High; predicted >200 °C | Aromatic amines and diamines exhibit strong intermolecular hydrogen bonding. |

| Solubility | Soluble in water and polar organic solvents.[1] | The diamine moiety confers polarity and hydrogen bonding capability. |